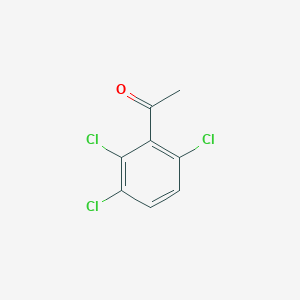

1-(2,3,6-Trichloro-phenyl)-ethanone

Description

1-(2,3,6-Trichlorophenyl)ethanone is a chlorinated acetophenone derivative characterized by a phenyl ring substituted with chlorine atoms at the 2-, 3-, and 6-positions and an acetyl group (-COCH₃) at the 1-position. Chlorinated acetophenones are commonly studied for their electronic and steric effects, which influence reactivity, solubility, and applications in pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

1-(2,3,6-trichlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKICMVSZLGGQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3,6-Trichlorophenyl)ethan-1-one can be synthesized through the Friedel-Crafts acylation of 1,2,3-trichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of 1-(2,3,6-trichlorophenyl)ethan-1-one follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3,6-Trichlorophenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

Oxidation: 2,3,6-Trichlorobenzoic acid.

Reduction: 1-(2,3,6-Trichlorophenyl)ethanol.

Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(2,3,6-Trichlorophenyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3,6-trichlorophenyl)ethan-1-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s lipophilicity, affecting its distribution within biological systems.

Comparison with Similar Compounds

Positional Isomers: Chlorine Substitution Patterns

- 1-(2,4,5-Trichlorophenyl)ethanone (CAS 13061-28-4) Structure: Chlorines at 2-, 4-, and 5-positions. Molecular Weight: 229.48 g/mol (calculated from C₈H₅Cl₃O). No direct melting point data is available, but such isomers often exhibit distinct physical properties due to steric and electronic variations .

- 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone Structure: Dichloro substitution at 2- and 6-positions, with a trifluoromethyl (-CF₃) group at 4-position. Molecular Weight: 257.04 g/mol. Key Differences: The electron-withdrawing -CF₃ group enhances lipophilicity and may increase resistance to nucleophilic attack compared to purely chlorinated analogs. This substitution pattern is relevant in agrochemical design for improved stability .

Functional Group Variations: Hydroxyl and Fluoro Substituents

- 1-(2,3,6-Trichloro-4,5-dihydroxyphenyl)ethanone Structure: Additional hydroxyl (-OH) groups at 4- and 5-positions. Molecular Weight: 255.48 g/mol. Key Differences: Hydroxyl groups increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents like water or ethanol. These groups also introduce acidity (pKa ~8–10), making the compound more reactive in basic conditions compared to non-hydroxylated analogs .

- 1-(2,3,5-Trifluoro-4,6-dihydroxyphenyl)ethanone Structure: Trifluoro substitution at 2-, 3-, and 5-positions with hydroxyls at 4- and 6-positions. Molecular Weight: 206.12 g/mol. Key Differences: Fluorine’s strong electron-withdrawing effect reduces electron density on the ring, altering reactivity in electrophilic substitution reactions. Reported melting point discrepancies (127.5–129°C vs. conflicting data) highlight variability in measurement methodologies .

Complex Derivatives and Metal Complexes

- APEHQ Ligand and Metal Complexes Structure: Azo dye ligand derived from 8-hydroxyquinoline and ethanone. Key Differences: Metal complexes (e.g., with Cu²⁺ or Fe³⁺) exhibit enhanced antifungal activity compared to the free ligand, demonstrating how ethanone derivatives can be functionalized for biological applications.

Melting Points and Stability

- Hydroxylated Analogs: Melting points for hydroxylated trichloro derivatives (e.g., 178–181°C for 1-(2,3,4,5-Tetrahydroxy-6-methylphenyl)ethanone) are higher due to hydrogen bonding .

- Non-hydroxylated Chlorinated Analogs: Expected to have lower melting points (e.g., 1-(3-Chloro-2,6-dihydroxy-5-propylphenyl)ethanone at 228.68 g/mol lacks reported melting data but likely melts below 150°C based on similar compounds) .

Biological Activity

1-(2,3,6-Trichloro-phenyl)-ethanone, also known as trichloroacetophenone (TCAP), is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

- Molecular Formula : C8H5Cl3O

- Molecular Weight : 237.48 g/mol

- IUPAC Name : 1-(2,3,6-trichlorophenyl)ethanone

- CAS Number : 320-74-2

Antimicrobial Activity

Research indicates that 1-(2,3,6-Trichloro-phenyl)-ethanone exhibits significant antimicrobial properties. In a study evaluating various chlorinated compounds, TCAP demonstrated effective inhibition against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that TCAP may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

1-(2,3,6-Trichloro-phenyl)-ethanone has also been investigated for its anticancer properties. A series of in vitro studies have shown that TCAP can induce apoptosis in various cancer cell lines. The mechanism of action appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.

Case Study: Breast Cancer Cell Lines

In a study focusing on MCF-7 breast cancer cells:

- Concentration Tested : 0–100 µM

- IC50 Value : Approximately 45 µM

- Mechanism : Induction of apoptosis via the intrinsic pathway.

The results indicated that TCAP could significantly reduce cell viability and promote cell death in cancerous cells while sparing normal cells .

The biological activity of 1-(2,3,6-Trichloro-phenyl)-ethanone can be attributed to its ability to interact with cellular targets:

- Reactive Oxygen Species (ROS) Production : TCAP induces oxidative stress in microbial and cancer cells.

- Enzyme Inhibition : It may inhibit certain enzymes involved in cellular metabolism and proliferation.

- Cell Membrane Disruption : The compound can disrupt the integrity of microbial cell membranes, leading to cell lysis.

Comparative Analysis with Similar Compounds

To understand the unique properties of TCAP, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1-(2-Chlorophenyl)-ethanone | Moderate | Low |

| 1-(3,4-Dichlorophenyl)-ethanone | High | Moderate |

| 1-(2,3,6-Trichloro-phenyl)-ethanone | High | Significant |

TCAP stands out due to its enhanced biological activity compared to other halogenated phenyl ethanones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.